Ethyl 3-chloro-5-(difluoromethoxy)picolinate
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Overview
Description
Ethyl 3-chloro-5-(difluoromethoxy)picolinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . It is primarily used for research purposes and is known for its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves several steps. One common method includes the reaction of 3-chloro-5-(difluoromethoxy)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-chloro-5-(difluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding acid and alcohol.
Scientific Research Applications
Ethyl 3-chloro-5-(difluoromethoxy)picolinate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Ethyl 3-chloro-5-(difluoromethoxy)picolinate can be compared with similar compounds such as Ethyl 3-chloro-5-(trifluoromethyl)picolinate and Pyraflufen-ethyl. These compounds share similar structural features but differ in their chemical properties and applications. For instance, Pyraflufen-ethyl is used as a herbicide, while this compound is primarily used for research purposes .
Properties
Molecular Formula |
C9H8ClF2NO3 |
---|---|
Molecular Weight |
251.61 g/mol |
IUPAC Name |
ethyl 3-chloro-5-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)7-6(10)3-5(4-13-7)16-9(11)12/h3-4,9H,2H2,1H3 |
InChI Key |
WUROJOYUCFKXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)OC(F)F)Cl |
Origin of Product |
United States |
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